6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate
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Overview
Description
6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a cyclohexene ring substituted with isopropyl and methyl groups, and a formate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate typically involves the esterification of 6-(Isopropyl)-3-methylcyclohex-2-en-1-ol with formic acid or its derivatives. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow processes where the alcohol and formic acid are reacted in the presence of a strong acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products .
Chemical Reactions Analysis
Types of Reactions
6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate can undergo several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Hydrolysis: 6-(Isopropyl)-3-methylcyclohex-2-en-1-ol and formic acid.
Reduction: 6-(Isopropyl)-3-methylcyclohex-2-en-1-ol.
Oxidation: Depending on the conditions, various oxidized products can be formed.
Scientific Research Applications
6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate exerts its effects involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and formic acid, which can then participate in various biochemical pathways . The compound’s effects are mediated through its interactions with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl formate: A simpler ester with a similar formate group but without the cyclohexene ring and substituents.
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent.
Isopropyl butyrate: An ester with a similar isopropyl group but a different acid component.
Uniqueness
6-(Isopropyl)-3-methylcyclohex-2-en-1-yl formate is unique due to its specific structure, which combines a cyclohexene ring with isopropyl and methyl substituents, and a formate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
68516-71-2 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) formate |
InChI |
InChI=1S/C11H18O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h6-8,10-11H,4-5H2,1-3H3 |
InChI Key |
DGUJSWWZSWEZCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)OC=O |
Origin of Product |
United States |
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